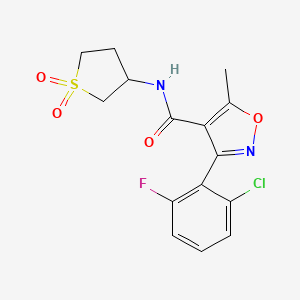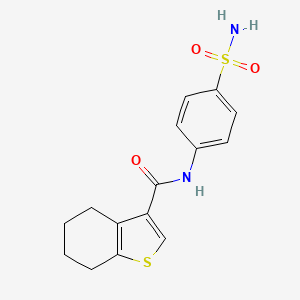![molecular formula C20H18FN3O3S B2611198 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 449786-32-7](/img/structure/B2611198.png)
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a thienopyrazole core linked to a fluorophenyl acetamide moiety, indicating its potential for diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide can be achieved through a multi-step process involving cyclization, sulfonylation, and acetamide formation. A typical synthetic route includes:
Cyclization: : Condensation of o-tolyl hydrazine with a suitable diketone to form the thienopyrazole core.
Sulfonylation: : Oxidation of the thienopyrazole with reagents like sulfur trioxide-pyridine complex to introduce the sulfone group.
Acetamide Formation: : Coupling of the fluorophenyl acetamide through amidation reactions.
Industrial Production Methods
Industrial-scale synthesis may involve continuous flow processes to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The sulfonyl group can undergo further oxidation to form sulfonic acids.
Reduction: : The compound can be reduced to its corresponding sulfide.
Substitution: : Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Substituents: : Electrophilic aromatic substitution reagents such as nitric acid for nitration, and bromine for bromination.
Major Products Formed
Sulfonic acids: through oxidation.
Sulfides: through reduction.
Nitro- and bromo-substituted derivatives: through aromatic substitution.
Aplicaciones Científicas De Investigación
The compound’s diverse functional groups make it valuable in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential as a ligand in enzyme inhibition studies due to its rigid structure.
Medicine: : Investigated for its pharmacological properties, particularly in anti-inflammatory and anti-cancer studies.
Industry: : Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The compound’s mechanism of action is influenced by its ability to interact with biological macromolecules. It can act as:
Enzyme inhibitor: : Binding to the active site of enzymes, inhibiting their function.
Signal modulator: : Interfering with cellular signaling pathways, particularly those involving sulfur and nitrogen atoms.
Molecular target interaction: : Engaging with specific proteins or DNA sequences, altering their function and expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide
Unique Features
The specific combination of the thienopyrazole core and the fluorophenyl acetamide moiety grants unique biological activity and reactivity.
The presence of the sulfonyl and fluorophenyl groups differentiates its electronic properties from similar compounds, enhancing its specificity in biological applications.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26,27)12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFXRFQOXOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
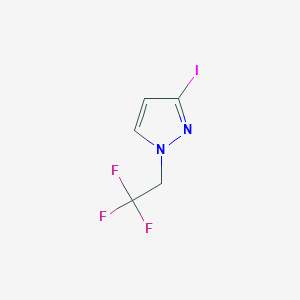

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
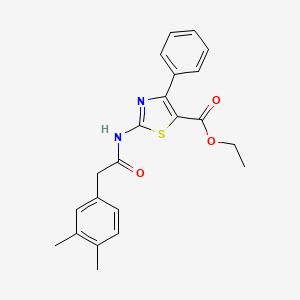
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2611125.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)
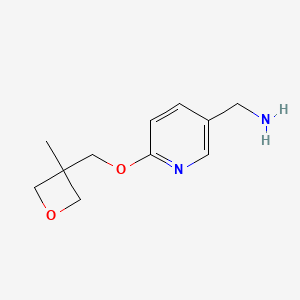
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
